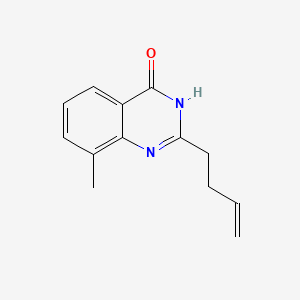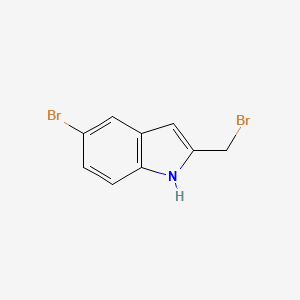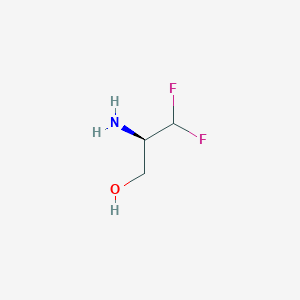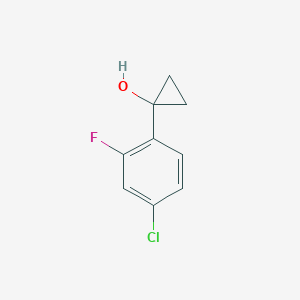
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol is a chemical compound characterized by the presence of a cyclopropane ring substituted with a 4-chloro-2-fluorophenyl group and a hydroxyl group
Métodos De Preparación
The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 4-chloro-2-fluorobenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives, such as:
1-(4-Fluorophenyl)cyclopropan-1-ol: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)cyclopropan-1-ol:
1-(4-Chloro-2-fluorophenyl)cyclopropane: Lacks the hydroxyl group, which significantly alters its chemical reactivity and potential uses. The presence of both chloro and fluoro substituents in this compound makes it unique, providing a balance of electronic effects that can be advantageous in various chemical reactions and applications
Propiedades
Fórmula molecular |
C9H8ClFO |
|---|---|
Peso molecular |
186.61 g/mol |
Nombre IUPAC |
1-(4-chloro-2-fluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5,12H,3-4H2 |
Clave InChI |
ATYRFIWZZYXIQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=C(C=C(C=C2)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


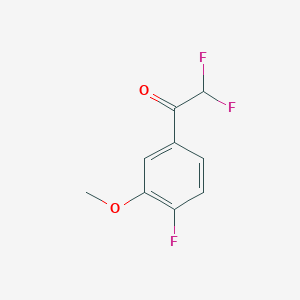
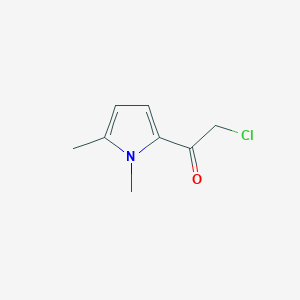
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
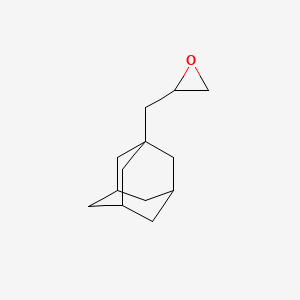
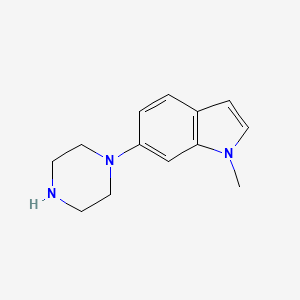
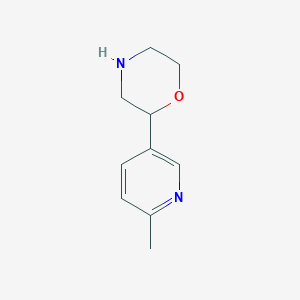
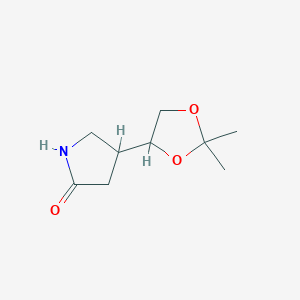
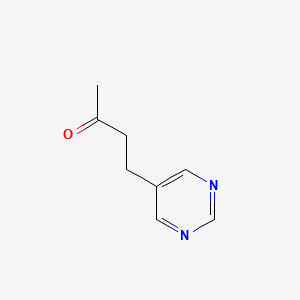
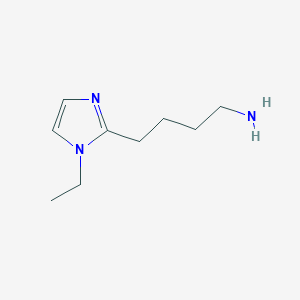
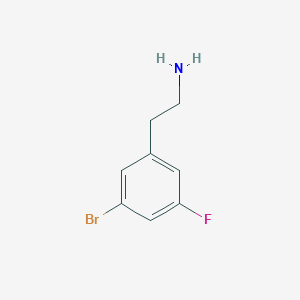
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
